3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione
Description
Properties
Molecular Formula |
C19H16O2S2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3,6-bis(4-methoxyphenyl)thiopyran-2-thione |
InChI |
InChI=1S/C19H16O2S2/c1-20-15-7-3-13(4-8-15)17-11-12-18(23-19(17)22)14-5-9-16(21-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
GORAXAQMMPTPMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(SC2=S)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 2H-thiopyran-2-thione derivatives, including 3,6-Bis(4-methoxyphenyl)-2H-thiopyran-2-thione , typically involves heterocyclization reactions that incorporate sulfur atoms into the pyran ring system. Two main strategies are prevalent:
These methods enable the construction of the thiopyran ring with exocyclic sulfur atoms, crucial for the formation of the thiopyran-2-thione moiety.
[4+2] Cyclocondensation Reactions
This method involves the interaction of 1,4-binucleophiles with reagents such as isothiocyanates or bis(methylsulfanyl)methylidene derivatives. For example, Sauter et al. demonstrated the synthesis of annulated pyrimidine systems via the reaction of ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate with ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate, leading to the formation of thiopyran derivatives through cyclocondensation.
Although this exact example is for pyrimidine analogs, the approach is adaptable for synthesizing 2H-thiopyran-2-thione derivatives by selecting appropriate 1,4-binucleophiles and sulfur-containing reagents.
[5+1] Heterocyclization Reactions
This widely used method involves the reaction of diamines or amino derivatives with carbon disulfide under basic conditions to form thiopyrimidine or thiopyran rings. For instance, condensation of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines with carbon disulfide yields substituted tetrahydro-isoquinolinoquinazoline-thiones.
Similarly, Hardtmann's synthesis of octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione from appropriate diamines and carbon disulfide exemplifies this approach.
This method can be adapted for the synthesis of 3,6-Bis(4-methoxyphenyl)-2H-thiopyran-2-thione by using diamine precursors substituted with 4-methoxyphenyl groups and reacting them with carbon disulfide or related sulfur sources.
Use of Lawesson’s Reagent and Related Sulfurating Agents
Lawesson’s reagent and phosphorus pentasulfide (P4S10) are commonly employed for the thionation of carbonyl compounds to form thiocarbonyl derivatives, including thiopyran-2-thiones. Curphey et al. developed an efficient protocol combining P4S10, elemental sulfur, and hexamethyldisiloxane (HMDO) to convert 3-oxoesters into dithiolethiones with improved yields and simplified workup.
This approach can be tailored for synthesizing 3,6-Bis(4-methoxyphenyl)-2H-thiopyran-2-thione by starting from appropriate 3-oxo precursors bearing 4-methoxyphenyl substituents and applying the thionation conditions.
Synthesis from Terminal Alkynes via Carbon Disulfide Addition
An alternative method involves the deprotonation of terminal alkynes followed by reaction with carbon disulfide to form alkynyldithiocarboxylates, which upon treatment with elemental sulfur and subsequent acidic workup yield 1,2-dithiole-3-thiones.
While this method is more common for dithiole-thiones, it suggests potential routes for constructing sulfur-containing heterocycles related to thiopyran-2-thiones, especially when starting from alkynes functionalized with 4-methoxyphenyl groups.
Data Table: Summary of Key Preparation Methods
Chemical Nomenclature and Structural Notes
The full chemical name is 3,6-Bis(4-methoxyphenyl)-2H-thiopyran-2-thione , indicating a thiopyran ring with two 4-methoxyphenyl substituents at positions 3 and 6, and a thiocarbonyl group (=S) at position 2.
The compound belongs to the class of 2-thioxopyran derivatives, characterized by a sulfur atom double-bonded to the carbon at position 2 of the six-membered pyran ring.
This detailed synthesis overview provides a foundation for researchers to select and optimize preparation methods for 3,6-Bis(4-methoxyphenyl)-2H-thiopyran-2-thione , facilitating further exploration of its chemical and biological properties.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran derivatives.
Substitution: Brominated or nitrated derivatives of the methoxyphenyl groups.
Scientific Research Applications
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is often mediated by the thiopyran ring and the methoxyphenyl groups, which can form hydrogen bonds and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Benzothiopyran-Thione Family
6-Methoxy-4-(4-methoxyphenyl)-1H-2-benzothiopyran-1-thione (Compound 6h, )
- Core Structure : Benzothiopyran-thione fused with a benzene ring.
- Substituents : 6-methoxy and 4-(4-methoxyphenyl) groups.
- Key Properties :
- Melting Point: 179–180°C (higher than simpler thiopyrans due to extended conjugation).
- Synthesis: Iodine-mediated cyclization of iodomethyl precursors (e.g., 5h → 6h).
- Comparison: The positional isomerism (4- vs.
Heterocyclic Thiones with Varied Core Structures
Dihydropyrimidine-Thiones ()
- Example : 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione.
- Core Structure : Six-membered dihydropyrimidine ring with a thione group.
- Key Properties :
- Pharmacological Activities: Antibacterial, antitumor, and calcium channel-blocking properties.
- Crystal Packing: Centrosymmetric dimers stabilized by N–H⋯S hydrogen bonds.
- Comparison : Unlike the thiopyran-thione core, dihydropyrimidine-thiones exhibit conformational flexibility (envelope-shaped rings) and diverse bioactivity, emphasizing the role of ring saturation in biological interactions .
Triazole-Thiones ()
- Example : 4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Core Structure : Five-membered triazole ring with a thione group.
- Key Properties :
- Synthesis: Nucleophilic substitution reactions.
- Electronic Properties: Calculated HOMO-LUMO gaps (via DFT) correlate with experimental spectral data.
- Comparison : The smaller triazole core introduces higher ring strain and distinct electronic profiles compared to thiopyrans, making triazole-thiones more suited for targeted drug design (e.g., anticancer agents) .
Methoxyphenyl-Substituted Chromene Derivatives ()
- Example : 3,3-Bis(4-methoxyphenyl)-3H-benzo[f]chromene.
- Core Structure : Fused benzochromene system with bis(4-methoxyphenyl) groups.
- Key Properties :
- Synthesis: Palladium/phase-transfer catalysis.
- Applications: Optical materials due to extended π-conjugation.
- Comparison : Replacing sulfur with oxygen in the heterocycle (chromene vs. thiopyran) alters electronic properties, reducing thiophilic reactivity but enhancing stability under oxidative conditions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects : The 4-methoxyphenyl group enhances electron density in all cases, but its position (e.g., 3,6 vs. 4,6 in thiopyrans) modulates steric and electronic interactions, impacting melting points and reactivity .
- Heterocycle Choice : Sulfur-containing cores (thiopyran, triazole) exhibit higher thiophilic reactivity and lower band gaps compared to oxygenated analogs (chromenes), favoring applications in catalysis or optoelectronics .
- Biological Relevance: Dihydropyrimidine- and triazole-thiones show pronounced bioactivity, suggesting that the target thiopyran-thione could be explored for similar pharmacological screening .
Biological Activity
3,6-Bis(4-methoxyphenyl)-2H-thiopyran-2-thione is a sulfur-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
3,6-Bis(4-methoxyphenyl)-2H-thiopyran-2-thione features a six-membered thiopyran ring with two methoxyphenyl groups at the 3 and 6 positions and a thione functional group at the 2 position. The presence of sulfur in the ring structure contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated that derivatives of 3,6-bis(4-methoxyphenyl)-2H-thiopyran-2-thione show notable inhibition against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter |
|---|---|---|
| E. faecalis | 40-50 µg/mL | 29 mm |
| P. aeruginosa | 40-50 µg/mL | 24 mm |
| S. typhi | 40-50 µg/mL | 30 mm |
| K. pneumoniae | 40-50 µg/mL | 19 mm |
These results indicate that the compound's antimicrobial efficacy is comparable to standard antibiotics like ceftriaxone .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In studies assessing the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, compounds derived from thiopyran structures showed promising results:
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Dexamethasone (Control) | 89 | 78 |
| Compound A | 83 | 72 |
These findings suggest that derivatives of 3,6-bis(4-methoxyphenyl)-2H-thiopyran-2-thione may serve as effective anti-inflammatory agents .
Cytotoxic Effects Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer). The results indicate that certain derivatives exhibit significant antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | <10 |
| HeLa | <10 |
| A-549 | <10 |
This highlights the potential of the compound as a candidate for further development in cancer therapy .
The biological activity of 3,6-bis(4-methoxyphenyl)-2H-thiopyran-2-thione is believed to be linked to its ability to interact with various biomolecules. Studies utilizing techniques such as molecular docking and spectroscopy have provided insights into its mechanism of action, suggesting that the thiopyran ring and methoxy groups enhance solubility and facilitate interactions with biological targets .
Case Studies
- Antimicrobial Study : A study conducted by researchers demonstrated that the compound exhibited greater potency than previously reported thiazole derivatives against S. aureus and other pathogenic bacteria .
- Inflammatory Response : Another study focused on the compound's ability to reduce inflammation in animal models, showing significant reductions in inflammatory markers when treated with derivatives of thiopyran compounds .
Q & A
Q. What are the optimized synthetic routes for 3,6-Bis(4-methoxyphenyl)-2H-thiopyran-2-thione, and how do reaction conditions influence yield?
The synthesis of thiopyran derivatives often involves electrophilic cyclization of bis(arylmethylthio)acetylenes using reagents like ICl or Br₂, achieving high regioselectivity . For 3,6-Bis(4-methoxyphenyl)-2H-thiopyran-2-thione, key steps include:
- Precursor preparation : Use of 4-methoxyphenyl-substituted acetylenes.
- Cyclization : Optimized conditions (e.g., solvent polarity, temperature) to favor thiopyran formation over by-products. Polar aprotic solvents (e.g., 1,4-dioxane) at 60–80°C improve cyclization efficiency .
- Thione introduction : Sulfurization via Lawesson’s reagent or thiourea derivatives under inert atmospheres.
Yield optimization requires balancing stoichiometry of sulfur donors and avoiding over-oxidation .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR identify substitution patterns and confirm regioselectivity. Methoxy groups (-OCH₃) appear as singlets near δ 3.8 ppm, while thiopyran protons show distinct coupling patterns .
- IR : The C=S stretch (ν ~1200–1250 cm⁻¹) and aromatic C-O-C vibrations (ν ~1240 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves stereochemistry and crystal packing. For example, related thiopyrans exhibit planar thiopyran rings with dihedral angles <10° between aryl substituents .
Q. How does the electronic structure of 4-methoxyphenyl groups influence reactivity?
The electron-donating methoxy groups enhance aryl ring electron density, facilitating electrophilic substitution at the para position. This directs cyclization regioselectivity during thiopyran formation . Computational studies (DFT) on analogous compounds show lowered LUMO energy at the sulfur sites, promoting nucleophilic attack in subsequent derivatization .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity reported for thiopyran derivatives?
Discrepancies in regioselectivity arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). For example:
- Catalyst-dependent pathways : ICl favors ionic cyclization (C-S bond formation), while Br₂ may induce radical intermediates, altering product distribution .
- Substituent effects : Bulkier groups (e.g., 4-methoxyphenyl vs. phenyl) sterically hinder certain transition states. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .
Strategies include: - In situ monitoring : Use of LC-MS or FTIR to track intermediate formation.
- Computational modeling : DFT calculations to map energy barriers for competing pathways .
Q. What methodologies are recommended for analyzing biological activity and structure-activity relationships (SAR)?
- In vitro assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Related thiopyrans show activity at MIC ~25–50 µg/mL .
- Molecular docking : Target enzymes (e.g., dihydrofolate reductase) using crystal structures (PDB ID: 1DHF). The thiopyran core’s planarity and sulfur atoms enhance binding via π-π stacking and hydrophobic interactions .
- SAR studies : Modify methoxy groups to electron-withdrawing substituents (e.g., nitro) to assess potency changes.
Q. How can computational chemistry aid in predicting reaction outcomes or electronic properties?
- Reaction mechanism elucidation : DFT studies (e.g., B3LYP/6-31G*) model transition states for cyclization, identifying rate-determining steps .
- Electronic property prediction : HOMO-LUMO gaps correlate with redox behavior. For 3,6-Bis(4-methoxyphenyl)-2H-thiopyran-2-thione, calculated HOMO (-6.2 eV) suggests stability against oxidation .
- Solvent effects : COSMO-RS simulations predict solubility trends in polar vs. nonpolar solvents, guiding recrystallization protocols .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- By-product formation : At larger scales, prolonged reaction times increase dimerization or oxidation. Use of flow chemistry reduces residence time and improves heat dissipation .
- Purification : Column chromatography is impractical for large batches. Switch to recrystallization in ethanol/water mixtures (yield: ~70–80%) .
- Sulfur handling : Degradation under ambient light requires inert conditions (e.g., amber glassware, N₂ atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
